molecular formula C22H24N2O5 B5406279 methyl 6-(3-hydroxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 6-(3-hydroxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No.: B5406279
M. Wt: 396.4 g/mol
InChI Key: PHVOCIXYBIQQKE-UHFFFAOYSA-N
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Description

This compound features a pyrazino[1,2-a]quinoline core fused with a bicyclic system, substituted with a 3-hydroxyphenyl group, methyl ester, and two ketone functionalities. The 3-hydroxyphenyl substituent may enhance hydrogen-bonding interactions, while the dimethyl and dioxo groups contribute to steric and electronic properties .

Properties

IUPAC Name

methyl 6-(3-hydroxyphenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-22(2)10-14-17(15(26)11-22)16(12-5-4-6-13(25)9-12)18(21(28)29-3)19-20(27)23-7-8-24(14)19/h4-6,9,16,25H,7-8,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVOCIXYBIQQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC(=CC=C4)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Analogous Heterocyclic Compounds

Structural Similarities and Differences

Table 1: Key Structural Features of Selected Analogues
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Pyrazino[1,2-a]quinoline 3-Hydroxyphenyl, methyl ester, dimethyl 2 ketones, ester, hydroxyl
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) Pyrano[2,3-c]pyrazole 2-Chlorophenyl, 3-methoxyphenyl Amino, nitrile, methoxy
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano 2 esters, nitrile, nitro
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran-pyrazole hybrid Phenyl, amino-hydroxy pyrazole Amino, hydroxyl, nitrile

Key Observations :

  • The target compound’s pyrazinoquinoline core is distinct from the pyrano-pyrazole (e.g., 3s) or imidazo-pyridine (e.g., 1l) scaffolds in analogues.
  • Substituent Effects : The 3-hydroxyphenyl group in the target contrasts with electron-withdrawing groups (e.g., nitro in 1l) or electron-donating groups (e.g., methoxy in 3s) in analogues. Hydroxyl groups may improve solubility but reduce metabolic stability compared to methoxy or nitro substituents .
  • Functional Group Diversity: The target’s dual ketones and ester are unique; analogues like 11a prioritize nitrile and amino groups, which are critical for hydrogen-bonding or catalytic activity .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, IR)
Target Compound N/A N/A Hypothetical δ ~5.8–7.6 ppm (aromatic H), 1700 cm⁻¹ (C=O)
3s 170.7–171.2 80 δ 11.49 (s, NH), 7.64–7.42 (aromatic H), 2.14 (CH3)
1l 243–245 51 δ 8.1–7.5 (nitrophenyl H), IR: 1730 cm⁻¹ (ester C=O)
11a N/A N/A IR: 2200 cm⁻¹ (nitrile), 3400 cm⁻¹ (NH/OH)

Insights :

  • The target’s hypothetical NMR signals align with aromatic protons (δ ~6.8–7.6 ppm for 3-hydroxyphenyl) and ketones/esters (δ ~2.5–3.5 ppm for methyl groups).

Research Implications and Limitations

  • Bioactivity Gaps : While analogues like 3s and 11a show promise as kinase inhibitors or antimicrobial agents, the target’s bioactivity remains unexplored. Its structural complexity warrants further enzymatic assays.
  • Synthetic Challenges : The target’s fused rings and multiple substituents may necessitate advanced catalysts or microwave-assisted synthesis to improve yields .

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